molecular formula C12H19N3O3 B8279509 4-{n-[2-Hydroxy-3-(n,n-dimethylamino)propyl]-n-methylamino}nitrobenzene

4-{n-[2-Hydroxy-3-(n,n-dimethylamino)propyl]-n-methylamino}nitrobenzene

Cat. No.: B8279509
M. Wt: 253.30 g/mol
InChI Key: AYPGLYYFPLTSTF-UHFFFAOYSA-N
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Description

4-{n-[2-Hydroxy-3-(n,n-dimethylamino)propyl]-n-methylamino}nitrobenzene is a useful research compound. Its molecular formula is C12H19N3O3 and its molecular weight is 253.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H19N3O3

Molecular Weight

253.30 g/mol

IUPAC Name

1-(dimethylamino)-3-(N-methyl-4-nitroanilino)propan-2-ol

InChI

InChI=1S/C12H19N3O3/c1-13(2)8-12(16)9-14(3)10-4-6-11(7-5-10)15(17)18/h4-7,12,16H,8-9H2,1-3H3

InChI Key

AYPGLYYFPLTSTF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CN(C)C1=CC=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Nitro-N-methylaniline (1.00 g, 6.6 mmol) was dissolved in DMF (50 ml) and cooled to 0° C. in an ice bath. Sodium hydride (290 mg, 7.2 mmol, 60% dispersion in mineral oil) was added portion wise over 30 mins to give an orange/brown solution. To this was added epibromohydrin (0.62 ml, 7.2 mmol) dropwise and the mixture left to stir at ambient temperature for 12 hours. The mixture was evaporated to give a yellow oily residue, to which was added dimethylamine 2.0 M in MeOH (66 ml, 0.13 mol) and left to stir at ambient temperature for 12 hours. The mixture was evaporated to give a yellow solid, then taken up in DCM (100 ml), washed with H2O (20 ml), brine (20 ml), dried over MgSO4 and evaporated to dryness to give the title product as an orange solid (1.44 g, 86%). NMR (300 MHz): 2.2 (s, 6H), 2.3 (t, 2H), 3.1 (s, 3H), 3.3–3.6 (m, 2H), 3.8 (br s, 1H), 4.8 (d, 1H) 6.8 (d, 2H), 8.0 (d, 2H); m/z: (ES+) 254.0 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
290 mg
Type
reactant
Reaction Step Two
Quantity
0.62 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
66 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
86%

Synthesis routes and methods II

Procedure details

Sodium hydride (60% dispersion in oil; 290 mg, 7.2 mmol) was added portionwise over 30 minutes to a solution of 4-nitro-N-methylaniline (1.0 g, 6.6 mmol) in DMF (30 ml) at 0° C. Epibromohydrin (0.62 ml, 7.2 mmol) was added dropwise to the solution at 0° C. and the mixture was left to stand overnight. Volatile material was removed by evaporation and the residue was dissolved in a solution of dimethylamine in methanol (5.6M, 132 mmol). The solution was left to stand for 12 hours and then concentrated. The residue was dissolved in DCM (200 ml) and the solution was washed with water (3×20 ml) and saturated sodium chloride (20 ml) and dried. Evaporation gave the product as an orange solid (1.44 g, 86%). MS (MH+): 254.
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step Two
Quantity
132 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
86%

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